6,6'-Dibromo-2,2'-bipyridyl is a well-established organic compound with applications in various scientific research fields. Its synthesis has been reported in several publications, with some methods involving the reaction of 2,2'-bipyridine with elemental bromine or N-bromosuccinimide []. The compound can be readily characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
One of the prominent applications of 6,6'-dibromo-2,2'-bipyridyl is as a chelating ligand in coordination chemistry. Its two nitrogen atoms can bind to metal ions, forming stable coordination complexes with diverse properties. Research has explored its ability to complex with various metal ions, including ruthenium, palladium, and copper, for applications in catalysis, photocatalysis, and material science.
The rigid structure and versatile functionalities of 6,6'-dibromo-2,2'-bipyridyl make it a valuable building block for the construction of supramolecular assemblies. By incorporating this molecule into larger structures through various chemical reactions, scientists can explore the creation of new materials with specific properties, such as self-assembly, molecular recognition, and photoluminescence.
Due to its unique properties and versatile functionalities, 6,6'-dibromo-2,2'-bipyridyl holds promise for various potential applications in scientific research. These include:
Ongoing research on 6,6'-dibromo-2,2'-bipyridyl is focused on exploring its potential in various emerging areas, including:
6,6'-Dibromo-2,2'-bipyridyl is an organic compound characterized by its two bromine atoms attached at the 6th position of each pyridine ring in the bipyridine structure. Its molecular formula is and it has a molecular weight of approximately 313.98 g/mol. This compound is notable for its ability to act as a chelating ligand, binding to various metal ions due to the presence of two nitrogen atoms in its structure. The compound's rigid structure and electron-withdrawing bromine groups enhance its reactivity and stability in coordination chemistry .
text2,2'-bipyridyl + 1,6-dibromohexane + 2 Pd(PPh₃)₄ → 6,6'-dibromo-2,2'-bipyridyl + by-products
While 6,6'-dibromo-2,2'-bipyridyl itself does not exhibit notable biological activity, the metal complexes formed from it can demonstrate various biological functions depending on the metal involved. For instance, some complexes have been studied for their potential anticancer properties or catalytic roles in bio
Several methods exist for synthesizing 6,6'-dibromo-2,2'-bipyridyl:
The unique properties of 6,6'-dibromo-2,2'-bipyridyl make it valuable in various fields:
Research has focused on the interactions between 6,6'-dibromo-2,2'-bipyridyl and various metal ions. These studies reveal that the compound can effectively stabilize different metal ions through chelation, influencing the electronic properties and reactivity of the resulting complexes. Such interactions are crucial for applications in catalysis and material design .
Several compounds share structural similarities with 6,6'-dibromo-2,2'-bipyridyl. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,2'-Bipyridine | No bromine substituents | Basic ligand without halogen influence |
4,4'-Dibromo-2,2'-bipyridine | Bromines at the 4th position | Different reactivity due to bromine placement |
5-Bromo-2,2'-bipyridine | Single bromine at the 5th position | Altered coordination properties |
6-Bromo-2,2'-bipyridine | Single bromine at the 6th position | Potentially similar reactivity |
The key uniqueness of 6,6'-dibromo-2,2'-bipyridyl lies in its specific substitution pattern which enhances its chelating ability and stability compared to other derivatives .
6,6'-Dibromo-2,2'-bipyridyl exhibits a distinctive molecular architecture characterized by two pyridine rings connected at the 2,2'-positions, with bromine atoms strategically positioned at the 6,6'-locations. The compound's molecular weight of 313.98 g/mol reflects the substantial contribution of the two bromine substituents to its overall mass. The InChI key WZVWSOXTTOJQQQ-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.
The electronic configuration of 6,6'-Dibromo-2,2'-bipyridyl is fundamentally influenced by the electron-withdrawing nature of both the bromine substituents and the pyridine nitrogen atoms. The SMILES representation Brc1cccc(n1)-c2cccc(Br)n2 illustrates the connectivity pattern, emphasizing the symmetric nature of the substitution. Spectroscopic analysis reveals a maximum absorption wavelength of 304 nm in ethanol, indicating the compound's UV-active properties.
The spatial arrangement of the bromine atoms at the 6,6'-positions creates significant steric hindrance, which influences the compound's coordination behavior and reactivity patterns. This substitution pattern results in a predicted density of 1.809±0.06 g/cm³ and a predicted boiling point of 369.4±37.0°C. The compound's crystalline structure demonstrates a white to light yellow appearance, with crystal formation being a characteristic physical property.
The historical development of 6,6'-Dibromo-2,2'-bipyridyl synthesis traces back to Burstall's pioneering work in 1938, who first obtained brominated bipyridine products through direct bromination of 2,2'-bipyridine hydrobromide salts in bromine vapors. However, the structural assignments of these early products remained ambiguous due to limited analytical techniques available at that time. The synthesis methodology experienced significant advancement through the development of regioselective approaches that could distinguish between various positional isomers.
A major breakthrough occurred with the implementation of modified Burstall procedures, which enabled the selective synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine derivatives through direct bromination techniques. These methodological improvements provided clearer structural elucidation through comparative spectroscopic analysis with independently prepared compounds. The introduction of Barton's radical decarboxylative bromination represented another significant milestone, offering an alternative synthetic route through photolysis of intermediate esters in the presence of radical initiators.
Patent literature reveals substantial industrial interest in halogenated bipyridine derivatives, with applications spanning electronic device materials and coordination chemistry. The USPTO patent US10,651,389 B2, filed by Merck Patent GmbH, specifically addresses materials for electronic devices incorporating bipyridyl structures, demonstrating the commercial significance of these compounds. Chinese patent CN102993086A describes methods for synthesizing related dibromo pyridine compounds, indicating global research efforts in this area.
The bipyridine scaffold offers multiple positions for halogen substitution, creating a diverse family of regioisomers with distinct properties and applications. 6,6'-Dibromo-2,2'-bipyridyl represents one specific isomer within this family, distinguished from related compounds such as 4,4'-Dibromo-2,2'-bipyridine (CAS: 18511-71-2) and 5,5'-Dibromo-2,2'-bipyridine. Each positional isomer exhibits unique electronic and steric characteristics that influence their coordination behavior and synthetic utility.
The 4,4'-dibromo isomer, with identical molecular formula C₁₀H₆Br₂N₂ but different substitution pattern, demonstrates a melting point of 138°C, significantly lower than the 6,6'-isomer. This difference reflects the varying intermolecular interactions and crystal packing arrangements resulting from positional changes in bromine substitution. The 4,4'-isomer finds particular application in organic photovoltaic cells and hole transport layer synthesis, demonstrating how positional isomerism directly influences material properties.
Synthetic methodologies for accessing different positional isomers vary considerably, with each requiring specific reaction conditions and purification protocols. The 6,6'-Dibromo-[2,3']-bipyridine isomer (CAS: 942206-17-9) can be synthesized through Suzuki-Miyaura cross-coupling reactions using tetrakis(triphenylphosphine)palladium(0) as catalyst. These synthetic approaches highlight the importance of regioselective methods in accessing specific isomers with desired properties.
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